2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that combines a quinoxaline core with a piperazine ring substituted with an ethylpyrimidine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinylquinoxaline intermediate.
Introduction of the Ethylpyrimidine Group: The final step involves the alkylation of the piperazinylquinoxaline intermediate with 6-ethylpyrimidine under basic conditions, such as using sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Alkylated or acylated quinoxaline derivatives
Scientific Research Applications
2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting pathways such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the piperazine and ethylpyrimidine groups.
Piperazine: A common scaffold in medicinal chemistry, often used to enhance the pharmacokinetic properties of drugs.
Ethylpyrimidine: A pyrimidine derivative with potential biological activities.
Uniqueness
2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its combination of a quinoxaline core, piperazine ring, and ethylpyrimidine group. This unique structure may confer specific biological activities and pharmacological properties that are not present in simpler analogs .
Properties
IUPAC Name |
2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-14-11-17(21-13-20-14)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQQOXGLMZBDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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